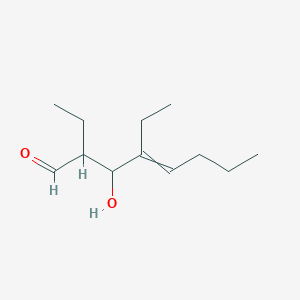
2,4-Diethyl-3-hydroxyoct-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethyl-3-hydroxyoct-4-enal is an organic compound characterized by its unique structure, which includes a hydroxyl group, an aldehyde group, and a double bond within an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-3-hydroxyoct-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between 2,4-diethylhexanal and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diethyl-3-hydroxyoct-4-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 2,4-Diethyl-3-oxooct-4-enal or 2,4-Diethyl-3-carboxyoct-4-enal.
Reduction: 2,4-Diethyl-3-hydroxyoctanol.
Substitution: 2,4-Diethyl-3-chlorooct-4-enal or 2,4-Diethyl-3-bromooct-4-enal.
Applications De Recherche Scientifique
2,4-Diethyl-3-hydroxyoct-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Diethyl-3-hydroxyoct-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diethyl-3-hydroxyhex-4-enal
- 2,4-Diethyl-3-hydroxydec-4-enal
- 2,4-Diethyl-3-hydroxyhept-4-enal
Uniqueness
2,4-Diethyl-3-hydroxyoct-4-enal is unique due to its specific chain length and the presence of both hydroxyl and aldehyde functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
91156-42-2 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2,4-diethyl-3-hydroxyoct-4-enal |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-10(5-2)12(14)11(6-3)9-13/h8-9,11-12,14H,4-7H2,1-3H3 |
Clé InChI |
JMWCHBKZEQYXOL-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(CC)C(C(CC)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



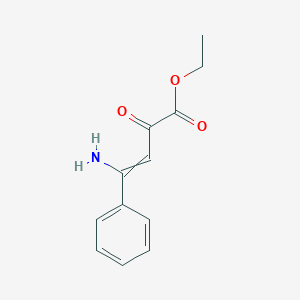
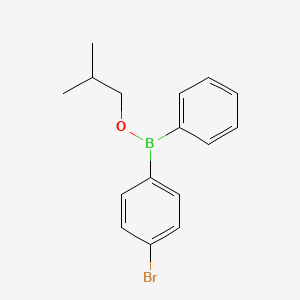
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)

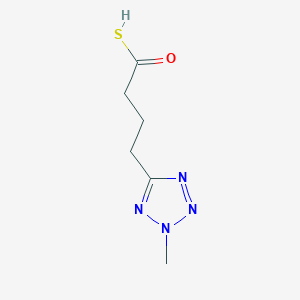


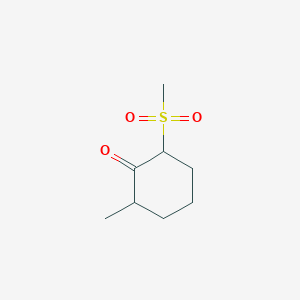

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)

![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
